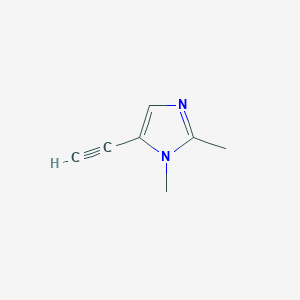

5-ethynyl-1,2-dimethyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,2-dimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-5-8-6(2)9(7)3/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBRASZYLXQMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292891 | |

| Record name | 5-Ethynyl-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-10-4 | |

| Record name | 5-Ethynyl-1,2-dimethyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201657-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethynyl-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethynyl 1,2 Dimethyl 1h Imidazole and Its Derivatives

Direct Synthesis Strategies for the 5-Ethynyl-1,2-dimethyl-1H-imidazole Core

Direct methods focus on the introduction of an ethynyl (B1212043) group at the C-5 position of a pre-existing 1,2-dimethyl-1H-imidazole scaffold. These strategies are often preferred for their atom economy and straightforward reaction pathways.

Regioselective Alkynylation Approaches at the C-5 Position of 1,2-Dimethyl-1H-imidazole

Achieving regioselective alkynylation at the C-5 position of 1,2-dimethyl-1H-imidazole is a primary challenge in the synthesis of the target compound. This selectivity is crucial to avoid the formation of other isomers. The inherent electronic properties of the imidazole (B134444) ring direct electrophilic substitution, but specific reagents and conditions are often necessary to favor C-5 functionalization over other positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules, including this compound. nih.govyoutube.com These reactions generally involve an oxidative addition, transmetalation, and reductive elimination catalytic cycle. nih.govlibretexts.org

Sonogashira Coupling: This reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the coupling of a 5-halo-1,2-dimethyl-1H-imidazole with a suitable protected ethyne (B1235809) source. Variations of the Sonogashira reaction that are copper-free have been developed to prevent the undesired homocoupling of alkynes, known as the Glaser coupling. wikipedia.org The efficiency of Sonogashira couplings can be enhanced by using bulky and electron-rich ligands on the palladium catalyst. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org This method is valued for its tolerance of a wide range of functional groups. libretexts.org For the synthesis of the target molecule, a 5-stannyl-1,2-dimethyl-1H-imidazole could be coupled with an ethynyl halide, or conversely, a 5-halo-1,2-dimethyl-1H-imidazole could be coupled with an ethynylstannane. nih.gov Alkynylstannanes are highly reactive in Stille couplings. wikipedia.org

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org It is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org To synthesize this compound, a 5-halo-1,2-dimethyl-1H-imidazole could be reacted with an ethynylboronic acid or ester. The Suzuki-Miyaura coupling has been successfully applied to unprotected haloimidazoles, providing access to a wide array of functionalized imidazole derivatives. researchgate.net

Oxidative Cross-Coupling: This type of reaction involves the direct coupling of two different C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. Palladium-catalyzed oxidative coupling of enamides and alkynes has been developed for the synthesis of substituted pyrroles, demonstrating the potential for similar strategies to be applied to imidazole systems. nih.gov A silver-mediated oxidative cross-coupling/cyclization of terminal alkynes with β-enamino esters has also been reported for the synthesis of polysubstituted pyrroles. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne (activated by Cu(I)) | Aryl/Vinyl Halide or Triflate | Direct C(sp)-C(sp2) bond formation. wikipedia.orglibretexts.org | Homocoupling of alkyne (Glaser coupling), requires inert atmosphere with Cu(I). wikipedia.org |

| Stille Coupling | Organostannane (Organotin) | Aryl/Vinyl Halide or Triflate | Wide functional group tolerance, air-stable reagents. libretexts.org | Toxicity of tin byproducts. |

| Suzuki-Miyaura Coupling | Organoboron (Boronic acid/ester) | Aryl/Vinyl Halide or Triflate | Mild conditions, low toxicity of reagents, commercially available reagents. libretexts.orgorganic-chemistry.org | Requires base for activation of boronic acid. organic-chemistry.org |

| Oxidative Cross-Coupling | C-H bond of one partner | C-H bond of another partner | High atom economy, avoids pre-functionalization. nih.govnih.gov | Control of regioselectivity and chemoselectivity can be difficult. |

Copper Co-Catalyzed Methodologies

Copper catalysis plays a significant role, often in conjunction with palladium, in the synthesis of alkynylated heterocycles. In the Sonogashira reaction, a copper(I) co-catalyst is crucial for the activation of the terminal alkyne. wikipedia.orgyoutube.com The copper acetylide intermediate formed in the copper cycle then transmetalates with the palladium complex. wikipedia.org While effective, the presence of copper can lead to the formation of alkyne dimers through Glaser coupling, necessitating careful control of reaction conditions, such as maintaining an inert atmosphere. wikipedia.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govasianpubs.orgderpharmachemica.comjetir.org This technology has been successfully applied to the synthesis of various imidazole derivatives. nih.govderpharmachemica.com The use of microwave irradiation can provide rapid and efficient heating, which can be particularly beneficial for palladium-catalyzed coupling reactions and other transformations involved in the synthesis of this compound. The one-pot synthesis of substituted imidazoles under microwave conditions highlights the potential for developing green and efficient protocols. nih.govjetir.org

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative to conventional synthetic methods. mdpi.comresearchgate.netnih.gov Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. mdpi.com This technique has been utilized in the synthesis of various imidazole-based compounds, demonstrating its potential to facilitate the construction of the this compound core under milder conditions. mdpi.comresearchgate.netnih.govresearchgate.net

Indirect Synthesis Routes and Imidazole Ring Construction

Indirect routes to this compound involve the construction of the imidazole ring with the ethynyl group already incorporated into one of the starting materials. This approach can be advantageous when direct alkynylation of the preformed imidazole is challenging or leads to undesirable side products.

One potential strategy involves the cyclization of appropriately substituted precursors. For instance, a 1,2-dicarbonyl compound bearing an ethynyl group could be condensed with an amine, ammonia (B1221849), and an aldehyde in a multi-component reaction, a variation of the well-known Debus-Radziszewski imidazole synthesis. jetir.org

Another approach could involve the transformation of other heterocyclic systems. For example, the denitrogenative transformation of 5-amino-1,2,3-triazoles has been shown to be an efficient method for accessing 2-substituted 1H-imidazole derivatives. nih.gov This strategy involves the acid-mediated ring opening of the triazole followed by intramolecular cyclization and rearrangement to form the imidazole core. By starting with a triazole precursor that contains the necessary substituents, it may be possible to construct the this compound ring system.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C7H8N2 | Target Compound |

| 1,2-Dimethyl-1H-imidazole | C5H8N2 | Starting Material |

| 5-Halo-1,2-dimethyl-1H-imidazole | C5H7XN2 (X=Cl, Br, I) | Precursor for Cross-Coupling |

| 5-Stannyl-1,2-dimethyl-1H-imidazole | C5H7N2SnR3 | Precursor for Stille Coupling |

| Ethynylboronic acid/ester | C2HB(OR)2 | Reagent for Suzuki-Miyaura Coupling |

| Palladium(0) complexes (e.g., Pd(PPh3)4) | - | Catalyst |

| Copper(I) iodide (CuI) | CuI | Co-catalyst |

| 5-Amino-1,2,3-triazole derivatives | - | Precursors for Imidazole Ring Construction |

Intramolecular Cyclization Strategies for 1H-Imidazole Formation

Intramolecular cyclization represents a powerful strategy for constructing the 1H-imidazole ring system. These methods often involve the formation of a key carbon-nitrogen bond within a single precursor molecule, leading to the heterocyclic core.

One prominent approach involves the cyclization of a functionalized intermediate derived from a different heterocyclic precursor. For instance, a plausible mechanism for forming certain 2-substituted imidazoles begins with the hydrolysis of a 5-amino-1,2,3-triazoloacetal. This initial step generates a corresponding aldehyde, which then undergoes intramolecular cyclization to form an imidazotriazole intermediate. This bicyclic system can exist in equilibrium with a tautomeric form that subsequently proceeds to the final imidazole product. researchgate.net

Another advanced strategy employs transition metal catalysis to facilitate the ring closure. Palladium-catalyzed C-H activation has been developed for the intramolecular cyclization of imidazo[1,2-a]pyridine (B132010) adducts. beilstein-journals.org This type of methodology can be used to rapidly generate new chemical diversity for applications such as drug discovery. beilstein-journals.org

Furthermore, cyclization can be achieved through the formation and subsequent trapping of an imine bond within a linear peptide or peptidomimetic precursor. organic-chemistry.org In these strategies, a terminal primary amine can react with an aldehyde group within the same molecule to form a cyclic imine. This intermediate is then trapped, often through reactions like a Pictet-Spengler cyclization with an adjacent aromatic ring (such as an indole (B1671886) or another imidazole) or by reduction, to form a stable cyclic amine structure. organic-chemistry.org

Denitrogenative Transformation of Triazole Precursors

The transformation of 1,2,3-triazoles into imidazoles through the extrusion of a nitrogen molecule is a synthetically valuable and atom-economical approach. This denitrogenative process can be promoted by acid catalysis or metal-free conditions.

An efficient method has been developed for synthesizing 2-substituted 1H-imidazole derivatives from 5-amino-1,2,3-triazole precursors. researchgate.netrsc.org This acid-mediated transformation is proposed to proceed through a plausible mechanism involving several steps. researchgate.net First, the starting triazole undergoes hydrolysis to an aldehyde, which then cyclizes intramolecularly. researchgate.net The resulting intermediate eliminates nitrogen to form a carbene, which then inserts into the O-H bond of an alcohol solvent to yield the final 2-substituted imidazole. researchgate.netrsc.org This method allows for the preparation of various 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives in good to excellent yields. researchgate.net

N-acyl-1,2,3-triazoles have been identified as key, albeit often elusive, intermediates in these transformations. nih.govacs.org The direct N-acylation of NH-1,2,3-triazoles is complex due to unpredictable regioselectivity, but these N-acyl precursors are crucial for denitrogenative ring-opening transformations. nih.govacs.org

Beyond acid catalysis, metal-free conditions have also been established. Boron trifluoride etherate (BF₃·Et₂O) can be used to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to form a variety of substituted imidazoles. nih.govnih.gov This protocol is noted for its tolerance of a broad range of functional groups. nih.gov The reaction is believed to proceed via the ring opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and cyclizes. nih.gov

Table 1: Examples of Denitrogenative Imidazole Synthesis This table is interactive. You can sort and filter the data.

| Precursor Type | Promoter/Catalyst | Key Features | Reference |

|---|---|---|---|

| 5-Amino-1,2,3-triazoles | Conc. HCl | Acid-mediated; involves carbene insertion into alcohols. | rsc.org, researchgate.net |

| N-Sulfonyl-1,2,3-triazoles | BF₃·Et₂O | Metal-free; transannulation with nitriles. | nih.gov, nih.gov |

| NH-1,2,3-triazoles | Triflic Acid / AlX₃ | Proceeds via in-situ N-acylation to form enamides or oxazoles. | acs.org |

Condensation Reactions for Substituted Imidazoles

Multicomponent condensation reactions are a cornerstone of imidazole synthesis, allowing for the one-pot construction of highly substituted imidazole rings from simple, readily available starting materials. These reactions typically involve the combination of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (such as ammonium (B1175870) acetate).

A variety of catalysts have been employed to improve the efficiency and yield of these condensations. For instance, H-ZSM-22 has been used as a catalyst for the synthesis of tetra-substituted imidazoles from various aldehydes, benzil, amines, and ammonium acetate (B1210297), achieving good yields under solvent conditions. acs.org In a different approach, a low-melting eutectic mixture of urea (B33335) and zinc chloride (urea-ZnCl₂) serves as both the reaction medium and catalyst for the reaction of a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate, providing triaryl-1H-imidazoles in very good yields. rsc.org A key advantage of this eutectic solvent is its reusability for multiple reaction cycles without significant loss of activity. rsc.org

Metal-free conditions have also been developed. For example, tri- and tetra-substituted imidazoles can be synthesized via sonication of an aldehyde, a 1,2-diketone, and an amine donor in an aqueous ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO), affording excellent yields. organic-chemistry.org

Table 2: Catalytic Systems for Condensation-Based Imidazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst / Medium | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| H-ZSM-22 | Aldehyde, Benzil, Amine, NH₄OAc | Tetra-substituted | Solvent conditions, good yield (86%). | acs.org |

| Urea-ZnCl₂ | Dicarbonyl, Aldehyde, NH₄OAc | Triaryl-substituted | Eutectic solvent, reusable. | rsc.org |

| DABCO-based Ionic Liquid | Aldehyde, Diketone, Amine/NH₄OAc | Tri/Tetra-substituted | Metal-free, aqueous, sonication. | organic-chemistry.org |

| FeCl₃/I₂ | Amidines, Chalcones | Tetra-substituted | Aerobic oxidative coupling, mild conditions. | rsc.org |

| Silica-supported heteropolytungstic acid | Benzil/Benzoin (B196080), Aldehyde, NH₄OAc | Tetra-substituted | Excellent yields (>94%), reflux. | acs.org |

Optimization of Synthetic Routes and Yield Enhancement

Improving the efficiency, yield, and sustainability of synthetic reactions is a critical aspect of chemical process development. Methodologies such as Design of Experiments (DOE) and the development of catalyst systems that operate under mild, ligand-free, and aerobic conditions are central to this effort.

Design of Experiments (DOE) Studies in Process Optimization

Design of Experiments (DOE) is a statistical approach that allows for the simultaneous variation of multiple reaction parameters to efficiently map the "reaction space" and identify optimal conditions. This method is significantly more efficient than the traditional "one variable at a time" (OVAT) approach, which can fail to identify interactions between factors and may not find the true process optimum. By exploring multiple inputs at once, DOE can identify significant interactions that would otherwise be missed.

A DOE study can be used to optimize various factors such as temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. For example, in the optimization of an SNAr reaction to produce a pyrimidine (B1678525) derivative, a DOE approach was used to investigate factors including the choice of base, solvent, and the presence of an additive. This systematic screening provides a comprehensive understanding of the factors that influence reaction outcomes, such as yield and purity. A resolution IV DOE design, for instance, can explore up to eight different factors in just 19 experiments, providing robust data on the main effects and the presence of any interactions between them.

Table 3: Illustrative Factors in a Design of Experiments (DOE) Study This table is interactive. You can sort and filter the data.

| Factor | Level 1 (-1) | Level 2 (+1) | Purpose | Reference |

|---|---|---|---|---|

| Temperature | Low (e.g., 80 °C) | High (e.g., 120 °C) | Determine effect of heat on rate/selectivity. | |

| Solvent | Aprotic (e.g., Dioxane) | Polar (e.g., NMP) | Evaluate solvent effects on solubility and reactivity. | |

| Base Equivalents | Low (e.g., 1.1 eq) | High (e.g., 2.0 eq) | Optimize acid scavenging and base catalysis. | |

| Catalyst Loading | Low (e.g., 1 mol%) | High (e.g., 5 mol%) | Find the minimum effective catalyst amount. |

Ligand-Free and Aerobic Conditions for Catalytic Syntheses

Several metal-free and aerobic methods for imidazole synthesis have been reported. A notable example is the flavin-iodine catalyzed oxidative cross-dehydrogenative coupling (CDC) of amidines and chalcones. rsc.orgnih.gov This organocatalytic system uses molecular oxygen as the sole oxidant and generates water as the only byproduct, making it a highly atom-economical route to tetra-substituted imidazoles. nih.gov The reaction proceeds in good yields (60-87%) and has been demonstrated on a gram scale. nih.gov

Copper catalysis has also been adapted for ligand-free and aerobic conditions. An improved, ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles has been developed for the efficient synthesis of benzimidazoles, with yields reaching up to 98%. nih.gov This method avoids harsh reagents and high temperatures. nih.gov Similarly, a copper-catalyzed [3+2] cycloaddition reaction has been described that uses oxygen as the oxidant without the need for additional expensive catalysts to produce imidazole derivatives in moderate to good yields. rsc.org These protocols highlight the potential for developing robust and environmentally friendly syntheses of valuable imidazole-containing compounds.

Reactivity and Chemical Transformations of 5 Ethynyl 1,2 Dimethyl 1h Imidazole

Reactions Involving the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly functional and reactive handle that allows for a wide array of chemical transformations. These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework.

Oxidation Reactions of the Alkyne

The oxidation of the alkyne function in 5-ethynyl-1,2-dimethyl-1H-imidazole can lead to several products depending on the reagents and conditions used. While specific studies on this molecule are not prevalent, the reactivity can be inferred from general alkyne chemistry. Strong oxidative cleavage, for instance using ozone (O₃) followed by a workup, would be expected to break the carbon-carbon triple bond, yielding a carboxylic acid at the imidazole (B134444) ring (1,2-dimethyl-1H-imidazole-5-carboxylic acid). Milder oxidation conditions can convert the alkyne into an α-dicarbonyl derivative.

| Oxidation Type | Typical Reagents | Expected Product |

| Oxidative Cleavage | 1. O₃2. H₂O | 1,2-dimethyl-1H-imidazole-5-carboxylic acid |

| Diketone Formation | KMnO₄ (cold, neutral) | 1-(1,2-dimethyl-1H-imidazol-5-yl)ethane-1,2-dione |

Reduction Reactions of the Alkyne

The ethynyl group is readily reduced to either an alkene or an alkane. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) typically results in the complete reduction of the alkyne to the corresponding alkane, yielding 5-ethyl-1,2-dimethyl-1H-imidazole.

Partial Reduction (cis-Alkene): To obtain the cis-alkene (5-vinyl-1,2-dimethyl-1H-imidazole with Z-stereochemistry), a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is used. This deactivates the catalyst sufficiently to stop the reduction at the alkene stage.

Partial Reduction (trans-Alkene): The formation of a trans-alkene is not possible in this case as the terminal alkyne would yield a terminal alkene (vinyl group), which does not exhibit cis/trans isomerism.

| Reduction Goal | Reagents/Catalyst | Product |

| Alkane Formation | H₂, Pd/C | 5-ethyl-1,2-dimethyl-1H-imidazole |

| Alkene Formation | H₂, Lindlar's Catalyst | 5-vinyl-1,2-dimethyl-1H-imidazole |

Further Cross-Coupling Reactions

The terminal proton of the ethynyl group is acidic and can be removed by a base, forming a metal acetylide. This intermediate is a powerful nucleophile for various cross-coupling reactions, which are pivotal for constructing more elaborate molecular architectures.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. This would allow for the direct attachment of various aromatic or vinylic substituents to the ethynyl group.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes, typically using a copper salt like copper(II) acetate in the presence of a base such as pyridine (B92270). This reaction would yield a symmetrical diyne, 1,4-bis(1,2-dimethyl-1H-imidazol-5-yl)buta-1,3-diyne.

| Coupling Reaction | Typical Reagents | General Product Structure |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Base | 5-(Arylethynyl)-1,2-dimethyl-1H-imidazole |

| Glaser Coupling | Cu(II) salt, Base (e.g., Pyridine) | Symmetrical 1,3-diyne derivative |

Cycloaddition Reactions (e.g., for functionalized alkynyl derivatives)

The carbon-carbon triple bond of the ethynyl group can participate in cycloaddition reactions, which are powerful methods for constructing new ring systems. A prominent example is the Huisgen [3+2] cycloaddition, often referred to as a "click" reaction.

In this reaction, the alkyne reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov This reaction is known for its high efficiency and regioselectivity, especially in the copper(I)-catalyzed variant (CuAAC), which exclusively yields the 1,4-disubstituted triazole. This allows for the straightforward linkage of the this compound core to another molecule containing an azide group. nih.gov Another potential transformation involves a 5-exo-dig cyclization pathway if the alkyne is first functionalized to contain a suitable nucleophile. beilstein-journals.org

Transformations of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle that can undergo substitution reactions, particularly electrophilic aromatic substitution.

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (often called a σ-complex or arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. uci.edulibretexts.org

The imidazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. In this compound, the positions C2, N1, and C5 are already substituted. The only available carbon for substitution is at the C4 position. Therefore, electrophilic attack is expected to occur at this site. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

| Reaction | Reagents | Expected Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-bromo-5-ethynyl-1,2-dimethyl-1H-imidazole |

| Nitration | HNO₃, H₂SO₄ | 5-ethynyl-1,2-dimethyl-4-nitro-1H-imidazole |

| Sulfonation | H₂SO₄, SO₃ | This compound-4-sulfonic acid |

Nucleophilic Additions and Substitutions

The ethynyl group at the C5 position of the imidazole ring is a key site for nucleophilic additions. Due to the electron-withdrawing nature of the sp-hybridized carbons, the terminal carbon of the alkyne is susceptible to attack by nucleophiles. The reaction outcomes can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Common nucleophilic addition reactions involving alkynes include the addition of thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction). These reactions typically proceed via a Michael-type addition mechanism, especially when the alkyne is activated by an adjacent electron-withdrawing group. While the imidazole ring itself is not strongly electron-withdrawing, its electronic properties can influence the reactivity of the ethynyl group.

Nucleophilic substitution reactions on the imidazole ring of this compound are less common. The C-H bonds of the imidazole ring are generally not prone to direct nucleophilic attack unless activated by strong electron-withdrawing groups or under specific reaction conditions such as those involving organometallic reagents. However, functionalization of the imidazole ring can be achieved through other means, such as lithiation followed by reaction with an electrophile.

One study on the synthesis of indole-pyrazole hybrids noted that the presence of an ethynyl substituent led to a significantly lower reaction yield (12%) compared to other derivatives. mdpi.com This suggests that the ethynyl group can influence the reactivity of the heterocyclic system, potentially through steric hindrance or by participating in side reactions. mdpi.com

| Nucleophile | Reaction Type | Potential Product | Reaction Conditions |

| Thiol (R-SH) | Thiol-yne addition | Vinyl sulfide | Base or radical initiator |

| Amine (R-NH2) | Amino-yne addition | Enamine or imine | Typically requires catalysis |

| Alcohol (R-OH) | Hydroxyl-yne addition | Vinyl ether or ketone | Acid or metal catalysis |

| Organocuprates | Conjugate addition | Substituted vinyl imidazole | Etheral solvents |

Ring-Opening and Rearrangement Pathways

Imidazole rings are generally stable aromatic systems. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. For imidazoles, ring fission can be initiated by strong acylating agents in the presence of alkali. For instance, the Schotten-Baumann reaction with benzoyl chloride can lead to ring cleavage to form dibenzamido-ethylene derivatives. google.com While this has not been specifically reported for this compound, it represents a potential pathway under harsh basic and acylating conditions.

Rearrangement reactions of the imidazole ring itself are not common. More frequently, substituents on the imidazole ring can undergo rearrangements. For example, the Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones. wikipedia.org If the ethynyl group of this compound were to be hydrated to form a propargyl alcohol derivative, it could potentially undergo such a rearrangement. Another related transformation is the Rupe rearrangement, which occurs with tertiary α-acetylenic alcohols and yields α,β-unsaturated methyl ketones. wikipedia.org

The van Leusen imidazole synthesis, a method for forming the imidazole ring, can sometimes be accompanied by rearrangements of the intermediate imines, leading to different substitution patterns on the final imidazole product. mdpi.com

Reactivity Modulated by Substituents and Reaction Conditions

The reactivity of this compound is significantly influenced by its substituents and the conditions under which reactions are performed.

Influence of Electronic and Steric Factors on Reaction Outcomes

The electronic properties of the substituents on the imidazole ring play a crucial role in determining its reactivity. The two methyl groups at the N1 and C2 positions are electron-donating groups. The N1-methyl group increases the electron density of the ring, making it more susceptible to electrophilic attack. The C2-methyl group also contributes to the electron density and can influence the regioselectivity of reactions.

The ethynyl group at the C5 position is generally considered to be an electron-withdrawing group due to the higher s-character of the sp-hybridized carbons. This electronic effect can influence the acidity of the remaining C-H proton on the imidazole ring and affect the nucleophilicity of the ring nitrogens.

Steric hindrance from the substituents can also dictate reaction outcomes. The C2-methyl group can sterically hinder the approach of reagents to the N1 and C5 positions. Similarly, the ethynyl group at C5 can present steric bulk that influences the approach of reagents to the C4 position and the N1-methyl group. In imidazole-catalyzed hydrolysis of esters, steric effects have been shown to play a significant role in the reaction rates. nih.gov The interplay between electronic and steric effects can be complex and can lead to unexpected regioselectivity in reactions.

| Substituent | Position | Electronic Effect | Steric Effect |

| Methyl | N1 | Electron-donating | Moderate |

| Methyl | C2 | Electron-donating | Moderate |

| Ethynyl | C5 | Electron-withdrawing | Linear, can be sterically demanding in some orientations |

Activation of Functional Groups (e.g., Acyl Group Activation)

N-acyl imidazoles are well-known as activated acyl compounds and are often used as acyl transfer agents in organic synthesis. nih.gov The imidazole ring acts as a good leaving group, facilitating the transfer of the acyl group to a nucleophile. researchgate.net The reactivity of N-acyl imidazoles can be tuned by substituents on the imidazole ring. nih.gov

In the context of this compound, if the N1-position were to be acylated, the resulting N-acyl-5-ethynyl-1,2-dimethyl-1H-imidazolium species would be a highly reactive acylating agent. The electron-donating methyl group at C2 would enhance the nucleophilicity of the N3 nitrogen, potentially influencing the stability and reactivity of the N-acyl intermediate.

The synthesis of 2-acyl-1-methyl-1H-imidazoles and their subsequent activation through quaternization of the imidazole ring has been reported. nii.ac.jp This demonstrates a method for activating an acyl group attached to an imidazole ring, a principle that could be applicable to derivatives of this compound. The activation of the acyl group is achieved by converting the imidazole into a better leaving group, typically by forming an imidazolium (B1220033) salt. nii.ac.jp This strategy is valuable for promoting acylation reactions under mild conditions. google.com

Derivatization and Functionalization Strategies

Derivatization for Enhanced Analysis

Trimethylsilyl (B98337) (TMS) derivatization is a common and effective strategy employed in analytical chemistry to enhance the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net For a molecule like 5-ethynyl-1,2-dimethyl-1H-imidazole, the acidic proton of the terminal ethynyl (B1212043) group can be replaced by a non-polar trimethylsilyl group. This process, known as silylation, reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior, leading to sharper peaks and better separation. sigmaaldrich.com

The derivatization of terminal alkynes with a TMS group is a well-established procedure. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in the presence of a catalyst like pyridine (B92270) to facilitate the reaction, especially with sterically hindered groups. caltech.edu The reaction involves the substitution of the active hydrogen on the alkyne with a TMS group, yielding the corresponding silylated derivative. researchgate.net

The success of the derivatization can be confirmed by various spectroscopic techniques, most notably by the disappearance of the characteristic signals of the terminal alkyne proton and the appearance of new signals corresponding to the trimethylsilyl group.

Detailed Research Findings

The introduction of a TMS group onto the ethynyl moiety of this compound would lead to predictable shifts in its spectroscopic data.

Infrared (IR) Spectroscopy: The sharp, weak absorption band characteristic of the ≡C-H stretch, typically found around 3300 cm⁻¹, would disappear upon successful silylation. The C≡C stretching frequency, usually observed around 2100 cm⁻¹, would also shift slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the most significant change would be the disappearance of the singlet corresponding to the acetylenic proton. A new, strong singlet would appear in the upfield region (typically around 0.2 ppm) due to the nine equivalent protons of the TMS group.

In ¹³C NMR spectroscopy, the chemical shifts of the acetylenic carbons would be altered. The carbon atom directly attached to the silicon would experience a downfield shift, while the other acetylenic carbon would shift upfield. A new signal corresponding to the methyl carbons of the TMS group would also be observed.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak of the derivatized compound would show an increase in mass of 72 atomic mass units, corresponding to the addition of the Si(CH₃)₃ group minus the replaced proton. The fragmentation pattern would also be expected to change, with characteristic fragments of the TMS group being observed.

The following table summarizes the expected spectroscopic data for the parent compound and its TMS derivative.

| Spectroscopic Data | This compound | 5-((trimethylsilyl)ethynyl)-1,2-dimethyl-1H-imidazole (Predicted) |

| IR (cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch) | Absence of ~3300 band, shifted C≡C stretch |

| ¹H NMR (δ, ppm) | Singlet for ≡C-H proton | Singlet for Si(CH₃)₃ protons (~0.2 ppm) |

| ¹³C NMR (δ, ppm) | Signals for C≡C carbons | Shifted signals for C≡C carbons, signal for Si(CH₃)₃ carbons |

| Mass (m/z) | [M]+ | [M+72]+ |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Mechanisms for 5-Ethynyl-1,2-dimethyl-1H-imidazole Synthesis

The synthesis of this compound can be conceptualized through two primary stages: the formation of the 1,2-dimethyl-1H-imidazole core and the subsequent introduction of the ethynyl (B1212043) group at the C5 position, or the construction of the ring from a precursor already containing the alkyne moiety. The mechanisms governing these transformations often involve transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations. rsc.orgbeilstein-journals.org Palladium and copper catalysts are frequently employed for their efficiency in forming C–C and C–N bonds, which are essential for assembling the final molecular architecture. beilstein-journals.org

Metal-mediated coupling reactions are fundamental to the synthesis of substituted imidazoles. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, in particular, provide a powerful method for C–C bond formation. mdpi.comrsc.org For instance, a Sonogashira-type coupling could be envisioned for introducing the ethynyl group onto a pre-formed 5-halo-1,2-dimethyl-1H-imidazole ring. The catalytic cycle for such a palladium-catalyzed reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Another relevant pathway involves copper-catalyzed reactions, which are effective in promoting the synthesis of substituted imidazoles from terminal alkynes and amidines. chim.it In a proposed catalytic cycle, a copper(II)-diyne complex forms, which, after oxidation and reductive elimination, yields an alkynylacetimidamide intermediate. This intermediate then undergoes an intramolecular 5-endo-dig cyclization to form the imidazole (B134444) ring. chim.it The catalytic cycle is sustained by the reoxidation of the copper catalyst, often with oxygen from the air acting as the oxidant. beilstein-journals.org

Table 1: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst reacts with an aryl or vinyl halide (e.g., 5-halo-1,2-dimethyl-1H-imidazole), inserting itself into the carbon-halogen bond to form a Pd(II) complex. rsc.org |

| Transmetalation | A copper(I) acetylide, formed from the terminal alkyne and a copper salt, transfers the ethynyl group to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups (the imidazole and the ethynyl) are eliminated from the Pd(II) complex, forming the final C–C bond of the product and regenerating the active Pd(0) catalyst. rsc.orgbeilstein-journals.org |

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. In the context of metal-catalyzed synthesis, intermediates can be fleeting and present in low concentrations, making their identification challenging. Techniques such as in-situ NMR spectroscopy and mass spectrometry are vital for this purpose.

In N-heterocyclic carbene (NHC)-catalyzed reactions, which can be employed for imidazole synthesis, the formation of key intermediates like benzoin (B196080) can be followed by in-situ aerobic oxidation to produce benzil, which then reacts further to form the imidazole ring. researchgate.net The proposed mechanism for carbene-catalyzed preparations involves the formation of these distinct intermediates, which can be characterized to elucidate the reaction pathway. researchgate.net For metal-catalyzed cyclizations, π-allyl species and metallated heterocyclic complexes are common intermediates that dictate the regioselectivity and stereoselectivity of the reaction. rsc.org

Mechanistic Aspects of Imidazole Ring Formation

The construction of the imidazole ring itself can proceed through various mechanistic pathways. The specific route depends on the starting materials and reaction conditions, with methods ranging from carbene-based chemistry to intramolecular cyclization of functionalized linear precursors.

Carbene chemistry offers unique pathways for imidazole synthesis. N-heterocyclic carbenes (NHCs), which are stable forms of carbenes, are widely used as ligands in organometallic chemistry and as organocatalysts. researchgate.netnih.gov The synthesis of the imidazole ring can proceed via the insertion of a carbene into an N-H bond. For example, studies on the reaction of dimethoxycarbene with imidazole-2(3H)-thiones have shown that the carbene inserts exclusively into the N-H bond, forming a key C-N linkage. uzh.ch

Mechanisms involving rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles proceed through a rhodium carbenoid intermediate. rsc.org This carbenoid is attacked by the oxadiazole, leading to a ring-opening and cyclization cascade that ultimately yields the substituted imidazole product. rsc.org Computational studies have also explored the potential for imidazole carbene intermediates in biosynthetic pathways, suggesting that such species, while difficult to produce in aqueous environments, can be key to certain C-S bond formations. nih.gov

Intramolecular cyclization is a common and powerful strategy for constructing heterocyclic rings, including the imidazole core. chim.it This approach involves a suitably designed precursor molecule that undergoes a ring-closing reaction, often promoted by a catalyst or base. A plausible mechanism for forming a substituted imidazole involves the intramolecular 5-endo-dig cyclization of an alkynylacetimidamide intermediate. chim.it This type of cyclization is favored for forming five-membered rings.

In palladium-catalyzed reactions, a cascade process can occur where an initial intermolecular reaction is followed by an intramolecular cyclization. rsc.org For example, an aryl iodide can undergo oxidative addition to a Pd(0) catalyst, followed by coordination with an allene (B1206475) and subsequent carbopalladation to form a π-allyl intermediate. This intermediate can then undergo an intramolecular nucleophilic attack to afford the final heterocyclic structure, regenerating the catalyst in the process. rsc.org Similarly, copper-catalyzed protocols can involve an A³-coupling to form a propargyl amine, which then undergoes tautomerization and a 5-exo-dig cyclization to yield the final imidazopyridine product, a fused imidazole system. beilstein-journals.org

Advanced Spectroscopic and Computational Techniques for Mechanistic Studies

A combination of advanced spectroscopic and computational methods is indispensable for a deep understanding of reaction mechanisms in imidazole synthesis. uantwerpen.be These techniques provide insights into molecular structure, reaction kinetics, and the energetics of reaction pathways.

Experimental characterization of intermediates and final products heavily relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and FT-Raman spectroscopy are routinely used to confirm the structures of synthesized imidazole derivatives. uantwerpen.bemdpi.comresearchgate.net For instance, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of atoms, while IR and Raman spectra reveal the presence of specific functional groups. uantwerpen.be

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms that are difficult to probe experimentally. uantwerpen.beacs.org DFT calculations can be used to:

Map potential energy surfaces to identify transition states and intermediates.

Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. nih.gov

Simulate spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. uantwerpen.be

Analyze molecular orbitals, molecular electrostatic potential (MEP), and bond dissociation energies (BDE) to understand the reactivity of molecules. uantwerpen.be

Molecular dynamics (MD) simulations can further investigate the stability of molecules in solution, providing a more complete picture of the reaction environment. uantwerpen.beresearchgate.net These computational approaches, when combined with experimental data, offer a comprehensive framework for mechanistic investigations. researchgate.netnih.govmdpi.comnih.gov

Table 2: Techniques for Mechanistic Elucidation in Imidazole Synthesis

| Technique | Application | References |

|---|---|---|

| NMR Spectroscopy | Structural elucidation of reactants, intermediates, and products; in-situ reaction monitoring. | uantwerpen.bemdpi.comuokerbala.edu.iq |

| FT-IR/FT-Raman | Identification of functional groups and confirmation of bond formation. | uantwerpen.beresearchgate.net |

| Mass Spectrometry | Determination of molecular weights of products and intermediates. | uokerbala.edu.iqnih.gov |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of crystalline products and stable intermediates. | uzh.chmdpi.com |

| DFT Calculations | Mapping reaction pathways, calculating transition state energies, predicting reactivity (MEP, FMO), and simulating spectra. | uantwerpen.beacs.orgnih.govnih.gov |

| MD Simulations | Assessing the stability and dynamics of molecules in a solvent environment. | uantwerpen.beresearchgate.net |

Flow NMR Experiments for Real-Time Monitoring

Flow NMR spectroscopy is a powerful technique for the real-time, non-invasive monitoring of chemical reactions. By circulating a reaction mixture through an NMR spectrometer, it is possible to acquire spectra continuously, providing a detailed kinetic profile of the species involved. This methodology is particularly advantageous for studying reactions with short-lived intermediates or complex reaction networks, offering a window into the dynamic changes in concentration of reactants, intermediates, and products over time.

In a hypothetical study to investigate the reactivity of the ethynyl group of this compound, a reaction such as a click reaction with an azide (B81097) could be monitored using flow NMR. The reaction mixture would be continuously pumped through the NMR flow cell, and 1H NMR spectra would be recorded at regular intervals. By integrating the signals corresponding to specific protons on the starting material and the product, their respective concentrations can be determined throughout the course of the reaction.

The data below illustrates the type of information that can be obtained from such an experiment. The concentrations of this compound and the resulting triazole product are monitored over a period of 60 minutes.

Table 1: Real-Time Monitoring of a Click Reaction via Flow NMR

| Time (minutes) | Concentration of this compound (M) | Concentration of Triazole Product (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.075 | 0.025 |

| 20 | 0.056 | 0.044 |

| 30 | 0.042 | 0.058 |

| 40 | 0.031 | 0.069 |

| 50 | 0.023 | 0.077 |

| 60 | 0.017 | 0.083 |

This real-time data allows for the accurate determination of reaction rates and the identification of any transient intermediates, thereby providing a comprehensive understanding of the reaction mechanism.

Isotope Effect Studies in Reaction Kinetics

Isotope effect studies are a cornerstone of mechanistic chemistry, providing critical information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. A common application is the deuterium (B1214612) KIE, where a hydrogen atom is replaced by a deuterium atom.

To investigate a hypothetical base-promoted reaction involving the deprotonation of the ethynyl group on this compound, a KIE study could be employed. The rate of the reaction with the standard compound would be compared to the rate of the same reaction with a deuterated analogue, where the ethynyl proton is replaced by deuterium.

A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insight into the symmetry of the transition state.

The following table presents plausible data from such a kinetic isotope effect study.

Table 2: Kinetic Isotope Effect in the Deprotonation of this compound

| Substrate | Rate Constant (k) at 25°C (s-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | 3.5 x 10-4 | 6.2 |

| 5-(ethynyl-d)-1,2-dimethyl-1H-imidazole | 5.6 x 10-5 |

The observed kinetic isotope effect of 6.2 strongly suggests that the cleavage of the carbon-hydrogen bond of the ethynyl group is the rate-determining step of this hypothetical reaction. This information is crucial for elucidating the reaction mechanism and for designing catalysts or reaction conditions that can modulate the reaction rate.

Based on the conducted research, there is a significant lack of specific computational and theoretical studies focused exclusively on the chemical compound This compound . The available scientific literature accessible through the search queries does not provide in-depth data necessary to thoroughly address the detailed outline requested. General information on imidazole derivatives and computational studies on other substituted imidazoles exists, but a dedicated analysis of this compound is not present.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this specific compound without resorting to speculation or extrapolation from potentially dissimilar molecules, which would violate the core instructions of the request. The required detailed research findings, data tables, and specific analyses for this compound in the areas of electronic structure, reaction mechanisms, and spectroscopic prediction are not available in the provided search results.

To fulfill this request, access to specialized chemical databases, unpublished research, or the commissioning of new computational studies on this compound would be necessary.

Research Findings on "this compound" Remain Elusive

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies were found for the compound This compound . The requested detailed analysis, covering topics from simulated spectra to molecular interactions, could not be compiled as the primary research data for this specific molecule does not appear to be available in the public domain.

The investigation sought to uncover data pertaining to the following areas of computational chemistry and theoretical studies for this compound:

Computational Simulation of NMR and IR Spectra: No studies detailing the theoretical calculation and simulation of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound were identified. Such simulations are crucial for comparing with experimental data to confirm molecular structures and understand electronic properties.

UV-Vis Absorption and Fluorescence Properties: The search yielded no papers or datasets on the theoretical UV-Visible absorption and fluorescence characteristics of this compound. This information is vital for understanding the compound's potential applications in materials science and as a chromophore.

π-π Stacking Interactions in Supramolecular Assemblies: While π-π stacking is a known phenomenon in imidazole-containing structures, no research was found that specifically models or discusses these interactions in the context of supramolecular assemblies formed by this compound.

Ligand-Metal Coordination Geometries: There was no available research detailing the coordination behavior of this molecule with metal ions. Theoretical studies in this area would typically explore preferred coordination geometries, bond energies, and the electronic structure of the resulting metal complexes.

Protein-Ligand Docking and Binding Affinity Predictions: No molecular docking studies or binding affinity predictions involving this compound and any protein targets were found. This type of research is fundamental in the early stages of drug discovery to predict the potential of a molecule to interact with a biological target.

While extensive research exists for the broader class of imidazole derivatives, the specific combination of the ethynyl group at the 5-position and methyl groups at the 1- and 2-positions has not been the subject of the requested computational analyses in the available literature. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested.

Applications in Advanced Materials and Supramolecular Chemistry

Imidazole (B134444) Derivatives in the Construction of Functional Materials

Imidazole and its derivatives are fundamental components in the design of functional organic materials due to their electronic properties, thermal stability, and ability to participate in hydrogen bonding and metal coordination. rsc.orgnih.gov The incorporation of an ethynyl (B1212043) group, as seen in 5-ethynyl-1,2-dimethyl-1H-imidazole, further expands these possibilities, particularly in the field of polymers and electronics.

Conducting polymers are characterized by a conjugated backbone of alternating single and double or triple bonds, which facilitates the movement of electrons. du.ac.irnih.gov The ethynyl group (–C≡C–) is an ideal functional group for creating such conjugated systems through polymerization reactions. While direct polymerization of this compound has not been extensively documented, the polymerization of other ethynyl-substituted aromatic compounds is a well-established method for producing conductive polymers.

The imidazole moiety itself can contribute to the electronic properties of a polymer. Polypyrrole (PPy), a related heterocyclic conducting polymer, is known for its excellent electrical conductivity and biocompatibility. du.ac.irnih.gov Copolymers of imidazole and pyridine (B92270) have been synthesized, demonstrating that imidazole units can be integrated into conductive polymer chains. researchgate.net The resulting polymers exhibit electrical conductivity, with the imidazole component influencing the final properties. researchgate.net Furthermore, imidazole-functionalized molecules have been shown to possess high electron affinity and conductivity, making them suitable for use in organic electronic devices. figshare.com

Imidazole derivatives are increasingly recognized for their role in organic light-emitting diodes (OLEDs). researchgate.net They can function as electron transport materials, host materials for phosphorescent emitters, or as the core of fluorescent luminogens themselves. researchgate.netrsc.org The appeal of imidazoles in this context stems from their excellent photoluminescence, electrochemical stability, and the ease with which their structure can be modified to tune their electronic properties. researchgate.net

The combination of an imidazole core with an ethynyl group in this compound is particularly promising for optoelectronics. The ethynyl linkage can be used to extend the π-conjugation of the molecule by linking it to other aromatic systems, a common strategy for tuning the emission color and efficiency of organic emitters. Research has shown that imidazole-based materials can facilitate efficient conversion of triplet excitons into light-emitting singlet states through mechanisms like thermally activated delayed fluorescence (TADF) or hot exciton (B1674681) pathways, which is critical for developing highly efficient OLEDs. rsc.org

While specific data for this compound is not available, the properties of related compounds suggest its potential as a building block for new light-emitting materials.

| Imidazole Derivative Type | Role in Optoelectronics | Key Properties | Reference |

| General Imidazole Cores | Electron or hole transfer facilitators | Good thermal and electrochemical stability | researchgate.net |

| Imidazole-based Luminogens | Fluorescent and phosphorescent emitters | High photoluminescence, tunable emission | researchgate.netrsc.org |

| Imidazole-functionalized Molecules | Electron transport layers | High electron affinity and conductivity | figshare.com |

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole ring is a superb ligand in coordination chemistry, readily binding to metal ions through its sp²-hybridized nitrogen atom. rsc.org This property has led to the extensive use of imidazole derivatives in the construction of Metal-Organic Frameworks (MOFs)—crystalline, porous materials built from metal nodes and organic linkers. rsc.orgresearchgate.net

The compound this compound is an excellent candidate for a ligand in coordination chemistry. The imidazole nitrogen acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a metal center. The presence of two methyl groups on the imidazole ring influences its donor properties: the N-methyl group prevents its use in certain coordination modes, while the C-methyl group can introduce steric effects that influence the final geometry of the metal complex.

The ethynyl group offers a unique feature for ligand design. It can remain as a non-coordinating functional group, allowing for post-synthesis modification of the resulting complex or MOF. This is a powerful strategy for introducing new functionalities into a pre-formed framework. Alternatively, the π-system of the ethynyl bond could potentially engage in weaker interactions with certain metal centers. The primary role of the imidazole moiety, however, is as a strong N-donor ligand. rsc.orgnih.gov

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal conditions. rsc.org Imidazole-based ligands are widely used for creating diverse and stable frameworks, including the well-known zeolitic imidazolate frameworks (ZIFs). researchgate.net

Using this compound as a linker would likely involve its nitrogen atom coordinating to a metal ion (e.g., Zn(II), Cd(II), Cu(II)) to form a multidimensional network. rsc.org The rigidity of the imidazole ring combined with the linear ethynyl group could direct the formation of specific, predictable network topologies. The ethynyl groups could line the pores of the resulting MOF, creating a unique chemical environment and providing reactive sites for further functionalization, for instance, through "click" chemistry.

| Metal Ion | Typical Coordination Geometry with Imidazole Ligands | Potential MOF Application | Reference |

| Zn(II) | Tetrahedral | Gas storage, Catalysis | nih.gov |

| Cd(II) | Octahedral / Varies | Luminescence, Sensing | rsc.org |

| Cu(II) | Square Planar / Octahedral | Catalysis, Antimicrobial materials | nih.gov |

| Co(II) | Tetrahedral / Octahedral | Magnetism, Electrocatalysis | researchgate.net |

A key advantage of MOFs is the ability to tune their properties by carefully selecting or modifying the organic linkers. researchgate.netresearchgate.net The use of a functionalized imidazole scaffold like this compound provides multiple avenues for tuning framework properties.

Pore Environment: The ethynyl groups, being relatively nonpolar, would create a distinct chemical environment within the MOF's pores. This can influence the selective adsorption of guest molecules, for example, in gas separation applications. researchgate.net

Post-Synthetic Modification (PSM): The terminal alkyne of the ethynyl group is highly versatile for chemical reactions. It can undergo azide-alkyne cycloaddition ("click" chemistry), Sonogashira coupling, and other reactions to graft new functional groups onto the MOF's internal surface after it has been synthesized. This allows for the precise tailoring of the framework for specific applications like targeted drug delivery or catalysis without having to redesign the entire synthesis from scratch. youtube.com

Supramolecular Assembly and Non-Covalent Interactions

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. For the specific compound this compound, a detailed analysis of its role in supramolecular assembly is contingent on available research data. The following subsections explore the potential for this compound to participate in various non-covalent interactions based on its structural features, though specific experimental studies on this molecule are not publicly available.

A thorough review of scientific literature and chemical databases reveals no specific studies detailing the formation of hydrogen bonding networks in self-assembled systems involving this compound. The imidazole ring itself is known to participate in hydrogen bonding. For instance, the nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor. In related imidazole compounds that possess an N-H group, this moiety can act as a hydrogen bond donor. However, in this compound, the presence of methyl groups on both nitrogen atoms (positions 1 and 2) precludes the classic N-H···N hydrogen bonding that is often a key feature in the self-assembly of other imidazole derivatives.

While the terminal hydrogen of the ethynyl group could potentially act as a very weak hydrogen bond donor, and the nitrogen at position 3 as an acceptor, no crystal structures or solution-state studies are available to confirm such interactions for this specific molecule. Without experimental data, any discussion of its hydrogen bonding capabilities remains speculative.

There is no available research specifically documenting halogen bonding or π-π stacking interactions for this compound.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). For this compound to participate as a halogen bond acceptor, the nitrogen atom at position 3 could interact with a halogenated compound. For it to act as a donor, a halogenated derivative of the compound would be required. Studies on other molecular systems have demonstrated that iodoalkynes can form significant halogen bonds with pyridines, creating supramolecular structures. acs.orgnih.gov However, no such studies involving this compound have been reported.

π-π Stacking: π-π stacking interactions are common in aromatic systems, including imidazoles. These interactions, arising from the alignment of π-orbitals of adjacent rings, can play a significant role in the formation of ordered structures. Research on other imidazole-based molecular junctions has shown that π-π stacked dimers can form efficient conductance pathways. nih.govrsc.org The imidazole ring in this compound is a π-system and could theoretically engage in such interactions. However, without crystallographic data or computational studies for this specific compound, the presence, geometry, and energetic contribution of any potential π-π stacking interactions remain unconfirmed. A study on a different dimethyl-benzimidazol-yl derivative noted the absence of π-π stacking, highlighting that substitution patterns can significantly influence these interactions. nih.gov

No dedicated research on the chemical self-assembly processes of this compound has been found in the public domain. Chemical self-assembly relies on the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. While the functional groups present in this compound—namely the imidazole ring and the ethynyl group—suggest potential for directing self-assembly, the lack of experimental evidence means that no specific self-assembled structures or processes can be described for this compound.

Applications in Chemical Biology and Catalysis Chemical Principles

Imidazole (B134444) Derivatives as Scaffolds for Chemical Probes

The imidazole ring is a privileged structure in the design of chemical probes due to its ability to engage in various noncovalent interactions, including hydrogen bonding and coordination with metal ions. nih.gov The unique structure of 5-ethynyl-1,2-dimethyl-1H-imidazole, featuring a terminal alkyne, makes it particularly suitable for integration into chemical probes designed for target identification and imaging.

Design Principles for Modulating Biological Pathways

The design of effective chemical probes hinges on several key principles, including high target selectivity and affinity, cell permeability, and the presence of a functional handle for reporting or enrichment. researchgate.net The 1,2-dimethyl-imidazole core of the title compound provides a stable scaffold that can be further functionalized to optimize binding to a specific biological target. The methyl groups can enhance binding through hydrophobic interactions and improve metabolic stability.

A crucial feature of this compound is the ethynyl (B1212043) group. This functional group is a versatile handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific covalent attachment of reporter tags (like fluorophores) or affinity tags (like biotin) to the probe after it has interacted with its biological target, a key strategy in chemical biology for activity-based protein profiling and target validation.

Key Design Considerations for Imidazole-Based Probes:

| Principle | Relevance to this compound |

| Target Affinity & Selectivity | The imidazole core can be decorated with other functional groups to achieve specific interactions with a target biomolecule. nih.gov |

| Bioorthogonality | The ethynyl group allows for highly selective "click" reactions within a complex biological environment without cross-reactivity. |

| Modularity | The scaffold allows for systematic modification of the core, the substituents, and the reporter tag to fine-tune properties. |

| Physicochemical Properties | Methylation can influence solubility and cell permeability, which are critical for probes intended for live-cell imaging. |

Exploration of Specific Molecular Target Interactions

Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, often by mimicking the side chain of the amino acid histidine. researchgate.netacs.org The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors and can coordinate to metal ions present in the active sites of metalloenzymes.

For instance, imidazole-based compounds have been designed as inhibitors for enzymes like histone deacetylases (HDACs) and carbonic anhydrases by coordinating to the zinc ion in the active site. acs.orgresearchgate.net The 1,2-dimethyl substitution pattern of this compound can influence its binding mode and selectivity for different enzyme isoforms. Molecular docking studies are often employed to predict and rationalize these interactions, guiding the design of more potent and selective inhibitors. nih.gov The ethynyl group could also be positioned to form specific interactions within a binding pocket or act as a warhead for covalent inhibition. nih.gov

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The utility of imidazole derivatives extends to the field of catalysis, where they serve as versatile ligands for transition metals. researchgate.net The electronic properties of the imidazole ring, which can be tuned by substituents, make it an effective ligand for a variety of metal-catalyzed reactions.

N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles

Imidazolium (B1220033) salts are precursors to N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic chemistry and catalysis. acs.orgscripps.edu The deprotonation of the corresponding imidazolium salt of this compound would yield a highly reactive NHC.

NHCs are prized for their strong σ-donating properties, which are generally stronger than those of phosphine (B1218219) ligands, leading to the formation of very stable metal complexes. scripps.edunih.gov The substituents on the nitrogen atoms and the imidazole backbone play a critical role in tuning the steric and electronic properties of the NHC and, consequently, the reactivity of the metal center. In this case, the two methyl groups provide steric bulk around the metal center, which can influence the selectivity of the catalytic reaction. The ethynyl group at the C5 position could be used to immobilize the NHC-metal complex on a solid support for applications in heterogeneous catalysis or to synthesize multimetallic catalysts.

Properties of NHC Ligands Derived from Imidazoles:

| Property | Description |

| Strong σ-Donation | Forms robust bonds with transition metals, enhancing catalyst stability. scripps.edu |

| Steric Tunability | Substituents on nitrogen (e.g., methyl groups) allow for fine-tuning of the steric environment around the metal. nih.gov |

| Electronic Versatility | The electronic nature of the imidazole ring can be modified by substituents like the ethynyl group. |

| Functional Handles | The ethynyl group can serve as a point of attachment for immobilization or further functionalization. |

Directing Groups in Transition Metal-Catalyzed C-H Activation Reactions

A major goal in modern organic synthesis is the direct functionalization of C-H bonds. researchgate.net A common strategy to control the regioselectivity of these reactions is the use of directing groups that coordinate to the metal catalyst and position it in proximity to a specific C-H bond. rsc.org The nitrogen atom (N3) of the imidazole ring in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org

For example, in palladium- or rhodium-catalyzed C-H arylation, the imidazole nitrogen can coordinate to the metal center, facilitating the activation of a nearby C-H bond on an attached substrate. mdpi.comnih.gov This directed C-H activation allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the late-stage functionalization of complex molecules.

Synthetic Utility as Versatile Building Blocks

Functionalized imidazoles are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. chemijournal.com The compound this compound possesses multiple reactive sites that can be selectively manipulated, making it a versatile precursor in organic synthesis. crossref.orgresearchgate.net

The ethynyl group is particularly useful, as it can participate in a wide array of chemical transformations, including:

Sonogashira coupling: for the formation of carbon-carbon bonds with aryl or vinyl halides.

Click chemistry: as mentioned earlier, for conjugation to other molecules.

Hydration: to form acetyl groups.

Reduction: to form ethyl or vinyl groups.

The imidazole ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. The N-methyl groups enhance the stability of the ring and prevent N-H related side reactions. This combination of a stable, functionalizable core and a highly reactive ethynyl handle makes this compound a potentially valuable intermediate for the construction of complex molecular architectures.

Development of Diverse Chemical Libraries

Further research would be required to explore the potential of this compound as a building block in these areas.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 5-ethynyl-1,2-dimethyl-1H-imidazole, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

One promising direction is the refinement of one-pot synthesis protocols . These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced waste, lower costs, and improved time efficiency. researchgate.net The synthesis of substituted imidazoles through multi-component reactions, for instance, by reacting dicarbonyl compounds, aldehydes, and amines, is a well-established strategy that could be adapted for the specific synthesis of this compound. organic-chemistry.orgrsc.org

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. nih.govmdpi.com This includes the use of ultrasonic irradiation to accelerate reaction rates and improve yields, as has been demonstrated for other imidazole (B134444) derivatives. nih.govmdpi.com The exploration of solvent-free reaction conditions and the use of reusable catalysts, such as nano-silica dendritic polymer-supported systems, will also be crucial in developing sustainable manufacturing processes for this compound. mdpi.com

Metal-free catalytic systems, such as those employing visible-light-mediated organic dyes, present another exciting avenue for the synthesis of imidazole derivatives. organic-chemistry.org These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the goals of sustainable chemistry.

Advanced Computational Modeling for Property Prediction and Design